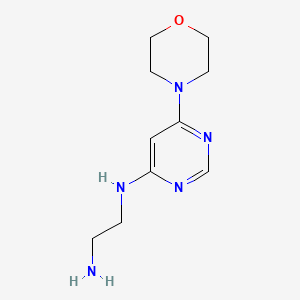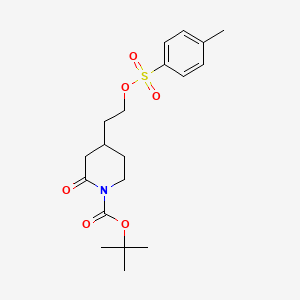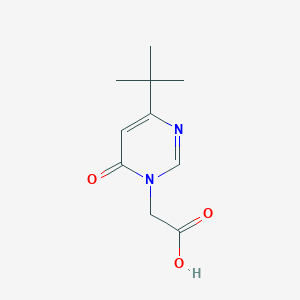
Methyl 2-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)acetate
Übersicht
Beschreibung
“Methyl 2-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)acetate” is a chemical compound with the CAS Number: 1648864-47-4. It has a molecular weight of 275.73 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14ClNO2/c1-10-4-3-5-14(17-10)12-7-6-11(13(16)8-12)9-15(18)19-2/h3-8H,9H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular formula of C15H14ClNO2 . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Chemical Pathways and Environmental Applications
One study focused on the quantification of methanogenic pathways using stable carbon isotopic signatures, highlighting the role of acetate (the methyl group) in CH4 production from environmental samples. This research underscores the significance of understanding chemical pathways in environmental science, particularly in relation to greenhouse gas emissions and carbon cycling (Conrad, 2005).
Treatment of Wastewater
Another research area involves the treatment of wastewater from the pesticide industry, illustrating the application of organic chemistry in pollution control and environmental protection. This study outlines the efficiency of biological processes and granular activated carbon in removing toxic compounds from industrial wastewater, pointing to the crucial role of chemical research in environmental health and safety (Goodwin et al., 2018).
Synthetic Methodologies and Drug Development
Research into the synthesis of pharmacologically active compounds, such as the antiplatelet and antithrombotic drug (S)-clopidogrel, showcases the application of organic synthesis techniques in developing life-saving medications. This review discusses various synthetic methodologies, their advantages and limitations, highlighting the importance of organic chemistry in drug development (Saeed et al., 2017).
Environmental Toxicology
Studies on the environmental fate and toxicity of chemical compounds, such as triclosan and its degradation products, emphasize the interdisciplinary nature of chemical research, bridging chemistry, environmental science, and toxicology. These investigations provide critical insights into the impacts of chemical pollutants on ecosystems and human health, guiding regulatory policies and environmental management practices (Bedoux et al., 2012).
Advanced Oxidation Processes
Research on advanced oxidation processes for the degradation of acetaminophen highlights the application of chemical research in water treatment technologies, aiming to remove pharmaceutical contaminants from water bodies. This review covers degradation pathways, by-products, and their biotoxicity, showcasing the role of chemistry in addressing environmental pollution and public health concerns (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
methyl 2-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-4-3-5-14(17-10)12-7-6-11(13(16)8-12)9-15(18)19-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVSWFLAZQLFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)CC(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















